![molecular formula C13H11N5O2 B5645717 7-(4-methylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5645717.png)
7-(4-methylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide
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Overview
Description
Synthesis Analysis
The synthesis of such complex molecules typically involves multistep reactions, starting from simpler heterocyclic compounds. For example, compounds similar to the target molecule have been synthesized from initial reactions with hydrazine derivatives, leading to various intermediates before reaching the final structure (M. Suresh, P. Lavanya, C. Rao, 2016).
Molecular Structure Analysis
The molecular structure of related triazolo benzoxadiazole derivatives has been determined using techniques like single-crystal X-ray diffraction and spectroscopy. These compounds often crystallize in specific space groups, with defined bond lengths, angles, and torsion angles, contributing to their unique chemical behaviors (M. K. Gumus et al., 2018).
Chemical Reactions and Properties
Compounds within this family undergo various chemical reactions, including 1,3-dipolar cycloaddition with nitrile oxides, leading to diverse heterocyclic systems. Such reactions are pivotal for further functionalization and exploitation of the core structure for different applications (D. Miller et al., 1992).
properties
IUPAC Name |
7-(4-methylphenyl)-6-oxido-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazol-6-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-2-4-9(5-3-8)17-14-13-11(18(17)19)7-6-10-12(13)16-20-15-10/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYWSXHEJAWYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C(=[N+]2[O-])CCC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-E][2,1,3]benzoxadiazol-6-ium-6-olate |
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